(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol

Übersicht

Beschreibung

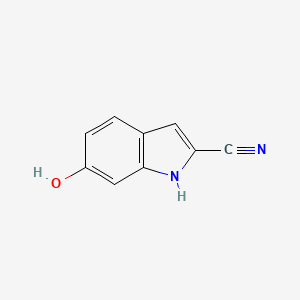

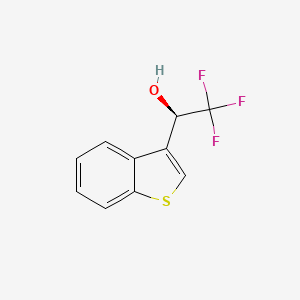

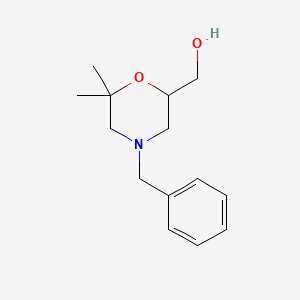

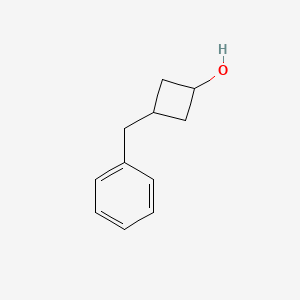

“(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol” is a chemical compound with the molecular formula C10H7F3OS. It is a derivative of benzothiophene, which is a heterocyclic compound with a five-membered ring containing a sulfur atom and a six-membered ring containing a benzene ring .

Molecular Structure Analysis

The molecular structure of “(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol” includes a benzothiophene ring, which is a fused five-membered and six-membered ring system containing a sulfur atom . The compound also contains a trifluoroethanol group, which consists of a carbon atom bonded to three fluorine atoms and a hydroxyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol” include a molecular weight of 178.25 g/mol . It is an oil at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 301.3±17.0 °C at 760 mmHg, and a flash point of 136.0±20.9 °C . It has a molar refractivity of 55.6±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 150.3±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Gas Chromatography and Flavor Characterization

- Mushroom-like Flavor Analysis : Research on Melittis melissophyllum L. (Lamiaceae) utilized gas chromatography to characterize its mushroom-like flavor, primarily attributed to 1-Octen-3-ol, a molecule sharing a similar role in aroma to the queried compound in certain contexts (Maggi, Papa, & Vittori, 2012).

Synthetic and Pharmacological Profile

- Benzothiazepine Derivatives : The review on benzothiazepines, compounds related to benzothiophenes by the incorporation of sulfur and nitrogen, highlights their diverse biological activities and significance in drug research. These derivatives exhibit various pharmacological activities such as vasodilatory, tranquilizing, and antidepressant effects (Dighe et al., 2015).

Environmental Impact and Ecotoxicology

- Organosulfur Compounds in Petroleum : Studies have explored the biodegradation and environmental impact of condensed thiophenes, a class of sulfur-containing compounds found in petroleum, suggesting potential environmental risks and the need for understanding their degradation pathways (Kropp & Fedorak, 1998).

Benzothiazole in Medicinal Chemistry

- Biological Activities of Benzothiazole : A comprehensive review discusses the wide range of biological activities exhibited by benzothiazole derivatives, including antimicrobial, analgesic, antitubercular, and anticancer properties. This highlights the benzothiazole scaffold's importance in developing therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Chemical Synthesis and Applications

- Synthesis of Fused Heterocycles : Research on the synthesis and chemical transformations of thiophene derivatives, including their use in creating various heterocyclic compounds, demonstrates the synthetic versatility and potential applications of these compounds in developing new materials and drugs (Petrov & Androsov, 2013).

Eigenschaften

IUPAC Name |

(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,14H/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSUEKROXOKQO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)